molecular formula C20H16N2O3S B2915631 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1795471-24-7

7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2915631
CAS No.: 1795471-24-7
M. Wt: 364.42
InChI Key: ABEIOQZTINUZOT-UHFFFAOYSA-N
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Description

7-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early drug discovery research. This compound features a benzofuran core linked via a carboxamide bridge to a pyridine ring substituted with a thiophene group, a structural motif common in the development of pharmacologically active molecules . While specific biological data for this precise compound is not available in the public domain, its molecular architecture shares significant features with other developed research compounds. Structurally related benzofuran-2-carboxamides have been investigated for potential applications in neuroscience . Furthermore, molecules containing thiophene and pyridine subunits have been explored as antiviral agents for Flavivirus infections and as potent, nanomolar-scale agonists for nuclear receptors like the constitutive androstane receptor (CAR) . The presence of the methoxy-benzofuran-carboxamide group is also a key component in compounds studied as inhibitors of enzymes such as cyclooxygenase (COX) . This makes this compound a valuable chemical tool for researchers screening for activity against various biological targets, studying structure-activity relationships (SAR), and designing novel therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-17-4-2-3-14-8-18(25-19(14)17)20(23)22-10-13-7-16(11-21-9-13)15-5-6-26-12-15/h2-9,11-12H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEIOQZTINUZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Synthesis of the Pyridine-Thiophene Moiety: The pyridine ring substituted with a thiophene moiety can be synthesized through a series of reactions, including halogenation, Suzuki-Miyaura coupling, and other cross-coupling reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Material Science: It may be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Substituents

The compound’s uniqueness lies in its thiophene-pyridine hybrid substituent , which distinguishes it from other benzofuran carboxamides. Below is a comparative analysis with analogous structures from the literature:

Table 1: Structural and Functional Comparison of Benzofuran Carboxamide Derivatives
Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound (5-(Thiophen-3-yl)pyridin-3-yl)methyl Thiophene, pyridine ~395.4* Antioxidant (inferred from structural class)
Compound a (Table 3, ) 4-Fluorophenyl Fluorophenyl ~325.3 Antioxidant (IC₅₀: 12.5 µM)
Compound b (Table 3, ) 3-Chlorophenyl Chlorophenyl ~341.8 Antioxidant (IC₅₀: 18.3 µM)
N-(Furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl) analog Furan-3-ylmethyl + methoxyethyl Furan, methoxyethyl ~343.4 No activity reported
(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl]methyl}-3-pyridinylpropenamide Dihydrobenzofuran + acetylthienyl-pyridinyl Dihydrobenzofuran, acetylthiophene ~463.5 Kinase inhibition (hypothesized)
7-Methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl) analog Triazolo-pyridinyl + oxadiazole Triazole, oxadiazole ~435.4 No activity reported

*Calculated based on molecular formula.

Key Differences in Bioactivity and Physicochemical Properties

Antioxidant Activity: The target compound’s thiophene-pyridine group may enhance π-π stacking interactions with biological targets compared to simpler aryl substituents (e.g., 4-fluorophenyl in Compound a). Compounds with electron-withdrawing groups (e.g., 3-chlorophenyl in Compound b) show reduced antioxidant activity compared to electron-donating substituents, suggesting that the target compound’s methoxy group may favor radical scavenging .

Kinase Inhibition Potential: The dihydrobenzofuran-thiophene analog in includes a 5-fluoro substituent and acetylated thiophene, which are associated with kinase inhibition in related compounds. The target compound lacks these features but shares the pyridinyl-thiophene motif, which could modulate selectivity for kinase targets.

Metabolic Stability :

  • The methoxyethyl group in the furan-containing analog may improve solubility but reduce metabolic stability due to ether cleavage. In contrast, the target compound’s pyridinyl-thiophene group could enhance stability via aromatic stacking and reduced susceptibility to oxidation.

Biological Activity

7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C20H16N2O3S\text{Molecular Formula }C_{20}H_{16}N_{2}O_{3}S

This structure includes a benzofuran moiety, a methoxy group, and a pyridine-thiophene substitution, which may influence its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Biological Targets : The compound may interact with various enzymes and receptors through covalent or non-covalent bonds, influencing biochemical pathways.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines such as interleukin 6 (IL-6), which is significant in managing inflammatory diseases .

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Induction of apoptosis in cancer cell lines (e.g., K562 cells) has been observed, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : Moderate activity against Gram-positive bacteria has been reported, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
  • Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress.

Research Findings

Recent studies have focused on the biological evaluation of this compound and its derivatives. Key findings include:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, correlating with increased ROS production .
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound can induce early and late stages of apoptosis in K562 cells, with approximately 60.1% of cells undergoing apoptosis after treatment .
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression and inflammation, suggesting that this compound may share these properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
Compound ABenzofuran derivativeAnticancer, anti-inflammatory
Compound BThiophene-substituted pyridineAntimicrobial
Compound CPyridine-thiophene hybridApoptosis induction

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran core of this compound?

The benzofuran moiety can be synthesized via [3,3]-sigmatropic rearrangement/aromatization cascades. For example, NaH in THF at 0°C facilitates alkylation of phenol derivatives, followed by cyclization under acidic conditions . Key intermediates should be purified via column chromatography (e.g., ethyl acetate/hexane) and validated by 1^1H NMR and mass spectrometry.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of HPLC (≥95% purity threshold), 1^1H/13^13C NMR (to confirm substituent positions), and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (XRD) can resolve bond angles and intermolecular interactions, as demonstrated in structurally related benzofuran-carboxamides .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize enzyme inhibition assays (e.g., kinase panels) due to the compound’s heteroaromatic motifs. Use fluorogenic substrates or ATPase activity measurements. For cellular studies, employ cytotoxicity assays (MTT or CellTiter-Glo) and validate target engagement via Western blotting for downstream signaling proteins.

Advanced Questions

Q. How can molecular docking elucidate the compound’s interaction with kinase targets?

Dock the compound into ATP-binding pockets using software like AutoDock Vina or Schrödinger Suite. The pyridinyl-thiophene group may form π-π interactions with conserved phenylalanine residues, while the methoxy group could hydrogen bond to catalytic lysines. Compare results with crystallographic data of similar benzofurans bound to kinases .

Q. What experimental and computational methods resolve contradictory solubility data across studies?

  • Experimental: Measure solubility in PBS, DMSO, and simulated biological fluids (e.g., FaSSIF) using UV-Vis spectroscopy.
  • Computational: Apply COSMO-RS models to predict solubility parameters based on molecular polarity and logP. Cross-reference with structural analogs (e.g., methylated benzofurans) to identify substituents impacting solubility .

Q. How to optimize SAR for enhanced metabolic stability?

  • Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the benzofuran ring to reduce CYP450-mediated oxidation.
  • Assays: Perform microsomal stability tests (human/rat liver microsomes) and monitor metabolite formation via LC-MS. Prioritize derivatives with >60% remaining parent compound after 1 hour .

Q. What crystallographic techniques validate supramolecular interactions in solid-state studies?

Single-crystal XRD can reveal hydrogen-bonding networks (e.g., O–H⋯O interactions between carboxamide groups) and π-stacking of aromatic rings. Refinement protocols should include riding models for H atoms and anisotropic displacement parameters for non-H atoms .

Q. How to address discrepancies in IC50_{50} values between enzyme and cell-based assays?

  • Potential Causes: Differences in membrane permeability, efflux pump activity, or off-target effects.
  • Solutions:
  • Measure cellular uptake via LC-MS/MS.
  • Use isogenic cell lines (e.g., with/without ABC transporters).
  • Perform counter-screens against unrelated targets (e.g., GPCRs) .

Q. What strategies mitigate aggregation artifacts in biochemical assays?

  • Prevention: Use detergents (e.g., 0.01% Triton X-100) or BSA (0.1 mg/mL) in assay buffers.
  • Detection: Conduct dynamic light scattering (DLS) or NMR dilution experiments to confirm monomeric state .

Q. How to design a robust SAR study balancing potency and pharmacokinetics?

  • Library Design: Synthesize 20–30 analogs with systematic substitutions (e.g., methoxy → ethoxy, thiophene → furan).
  • Metrics: Prioritize compounds with IC50_{50} < 100 nM, logP 2–4, and >30% oral bioavailability in rodent PK studies.
  • Validation: Use in vivo xenograft models for lead candidates .

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